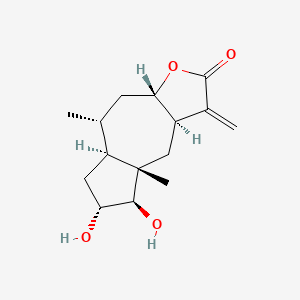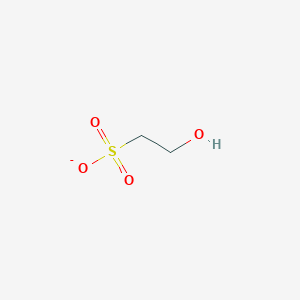
Geigerinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geigerinin is a natural product found in Helenium aromaticum and Hymenoxys lemmonii with data available.
Aplicaciones Científicas De Investigación
Geiger and Evolutionary Radiations
The software package GEIGER, developed in R language, facilitates the study of evolutionary radiations. It allows for simulations, parameter estimation, and statistical hypothesis testing in evolutionary biology, potentially offering insights into the dynamics of species diversification and adaptation (Harmon et al., 2008).
Geiger's Theory in Phenomenological Aesthetics
Geiger's theory in phenomenological aesthetics, focusing on artistic meaning, underscores the value relationship and various meanings in literary art, with implications for understanding the aesthetic and cultural significance of art forms (Zhang Yu-neng, 2010).
Radiation Monitoring Techniques
Studies involving Geiger counters, such as the development of portable sets for monitoring ionizing radiation, contribute to environmental science and public safety. These methods enable the effective monitoring of environmental radiation levels, particularly in areas with potential radiation risks (Martin et al., 2017).
Geiger in Physics
Hans Geiger's contributions to physics, especially in developing the Geiger counter for radiation measurement, have had a lasting impact on nuclear physics and radiology. His work aids in understanding atomic structure and radiation phenomena (Yin Xiao-dong, 2012).
Climatic Regionalization
The Köppen-Geiger climate classification system, based on long-term temperature and precipitation data, aids in climatic studies and environmental planning. This classification is critical for understanding climate patterns and their implications for ecosystems and human activities (Peel et al., 2007).
Geiger's Impact on German Literary Thoughts
Geiger's phenomenological approach to literature and art has influenced modern German literary thoughts, offering a deeper understanding of the value and meaning in art and literature (Zhang Yu-neng, 2009).
Macroevolutionary Models in Phylogenetics
Geiger v2.0 software provides advanced methods for fitting macroevolutionary models to phylogenetic trees, crucial for studying species evolution and diversification. This tool is essential for biologists and ecologists in analyzing large-scale interspecific data (Pennell et al., 2014).
Alpha Decay in Actinides
Research on alpha decay properties of actinides, utilizing Geiger-Nuttall plots, enhances the understanding of nuclear reactions and stability in actinides, significant for nuclear physics and engineering (Sridhara et al., 2019).
Scientific Research Team Dynamics
The study of the Rutherford-Geiger-Marsden research team offers insights into the dynamics and management of scientific research teams, highlighting the importance of communication, teamwork, and innovation in research (Li Bingchang, 2011).
Gene-Environment Interaction Research
The GEIRA algorithm aids in gene-environment and gene-gene interaction analysis, significant for understanding complex genetic interactions in various diseases and traits (Ding et al., 2011).
GE Crop Safety Research
Research on genetically engineered (GE) crop safety, including studies on environmental and health impacts, supports the agricultural use of GE crops and informs public debate and policy (Nicolia et al., 2014).
Propiedades
Número CAS |
6902-72-3 |
|---|---|
Nombre del producto |
Geigerinin |
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
(3aS,5R,5aS,7R,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-4-12-9(8(2)14(18)19-12)6-15(3)10(7)5-11(16)13(15)17/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12+,13+,15+/m1/s1 |
Clave InChI |
ZFCRHGITKWEXDY-PYIPDKOLSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1C[C@H]([C@@H]3O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(C3O)O)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(CC3(C1CC(C3O)O)C)C(=C)C(=O)O2 |
Sinónimos |
3aR-(3alpha)-isomer of odoratin geigerinin odoratin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone](/img/structure/B1228475.png)
![[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1228478.png)
![2-[4-(2-Methylpropyl)phenyl]propanoate](/img/structure/B1228479.png)
![3-amino-N-(4-methoxyphenyl)-6-(3-pyridinyl)-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1228481.png)
![1-butyl-5-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228482.png)


![2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1228486.png)
![Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B1228489.png)
![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)

